N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-13(23)20-15-5-7-17(8-6-15)29(26,27)21-10-9-19-18(21)28-12-14-3-2-4-16(11-14)22(24)25/h2-8,11H,9-10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEUKRFEDKSMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-nitrobenzyl chloride with thiourea to form 3-nitrophenylmethylthiourea. This intermediate is then reacted with 4,5-dihydro-1H-imidazole-1-sulfonyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Hydrolysis of Sulfonamide
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to form sulfonic acids. This reaction is critical for stability studies:
Table 1: Hydrolysis Conditions
| Reaction Type | Catalyst | Temperature | Product |
|---|---|---|---|
| Acidic | HCl | 50–100°C | Sulfonic acid |
| Basic | NaOH | 50–100°C | Aminophenyl compound |
Nucleophilic Substitution
The sulfonamide’s sulfonamide group (–SO₂NH–) can undergo nucleophilic substitution with amines or hydrazines, forming new derivatives.
Nitro Group Reduction
The nitrophenyl group may undergo reduction to form aniline derivatives under catalytic hydrogenation or enzymatic conditions (e.g., via deazaflavin-dependent nitroreductase) .
Imidazole Ring Reactivity
The 4,5-dihydro-1H-imidazol-1-yl moiety may participate in electrophilic substitution or ring-opening reactions under harsh conditions (e.g., strong acids/bases).
Stability and Reactivity
-
Thermal stability : Stable under normal laboratory conditions but may degrade at high temperatures.
-
Chemical sensitivity : Reactivity with strong acids/bases due to nitro and sulfonamide groups.
Biological Mechanism Insights
While direct data is limited, analogous sulfonamide derivatives exhibit activity via:
Scientific Research Applications
Structure and Composition
N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has a complex structure that can be broken down into several functional groups contributing to its biological activity. The compound features:
- Imidazole ring : Known for its role in biological systems and as a pharmacophore in drug design.
- Nitrophenyl moiety : Often associated with antibacterial and anticancer properties.
- Sulfonamide group : Commonly linked to antimicrobial activity.
Molecular Formula
The molecular formula for this compound is , which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound}. Research indicates that compounds with similar structures exhibit significant growth inhibition in various cancer cell lines. For instance:
- In vitro studies have demonstrated that related sulfonamide derivatives show promising results against human lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines .
Antimicrobial Properties
Sulfonamide compounds are well-known for their antimicrobial properties. The presence of the sulfonamide group in this compound enhances its ability to inhibit bacterial growth by targeting dihydrofolate reductase (DHFR), a critical enzyme for bacterial DNA synthesis .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include:
- Formation of the imidazole ring.
- Introduction of the nitrophenyl group via electrophilic substitution.
- Sulfonation to attach the sulfonamide moiety.
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm functional groups.
- Mass Spectrometry (MS) : Helps in determining the molecular weight and composition.
- Infrared Spectroscopy (IR) : Provides information on functional groups present in the compound.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- Anticancer Efficacy : A study evaluated a series of related sulfonamides against multiple cancer cell lines, reporting significant growth inhibition rates .
- Antimicrobial Activity : Another research focused on synthesizing sulfonamide derivatives and assessing their antimicrobial properties against various bacterial strains, demonstrating effective inhibition .
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The imidazole ring can bind to metal ions, disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in the substituent on the benzylthio group. A closely related derivative, N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide (CAS 868217-37-2), serves as a key comparator . Below is a detailed analysis:
Table 1: Structural and Hypothetical Property Comparison
Key Findings :
Substituent Impact :
- The 3-nitro group introduces stronger electron-withdrawing effects than the 4-chloro substituent. This could influence reactivity in nucleophilic or electrophilic reactions, such as sulfonamide bridge stability or interactions with biological targets .
- The para-chloro derivative’s higher lipophilicity may improve membrane permeability compared to the meta-nitro analog, though this remains speculative without experimental data.
In contrast, chloro-substituted analogs are more commonly linked to antimicrobial or anti-inflammatory activity .
Synthetic Accessibility :
- The 4-chloro derivative is cataloged in chemical databases (e.g., ZINC2711532, MCULE-6582854618) with available synthetic routes, while the 3-nitro analog’s synthesis is less documented, possibly due to challenges in nitro group introduction or purification .
Biological Activity
N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Imidazole ring : Contributing to its biological activity.
- Nitrophenyl group : Implicated in its pharmacological effects.
- Sulfanyl and sulfonyl groups : Enhancing solubility and reactivity.
The molecular formula is C₁₈H₁₈N₄O₄S₂, with a molecular weight of approximately 398.49 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzymatic pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma) cells. The mechanism appears to involve:
- Inhibition of cell proliferation : The compound reduces cell viability in a dose-dependent manner.
- Induction of apoptosis : Flow cytometry analysis reveals an increase in early apoptotic cells upon treatment with the compound.
For instance, a study reported an IC₅₀ value of 25.72 ± 3.95 μM for MCF cell-line apoptosis, demonstrating its potency against cancer cells .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (IZ) |
|---|---|---|
| Staphylococcus aureus | 40 μg/mL | 21 mm |
| Escherichia coli | 200 μg/mL | 14 mm |
| Pseudomonas aeruginosa | 500 μg/mL | 10 mm |
These results indicate that the compound could serve as a potential lead for developing new antibiotics .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Anticancer Studies : A study demonstrated that the compound significantly inhibited tumor growth in vivo, supporting its potential as an anticancer agent .
- Antimicrobial Studies : Another investigation assessed its efficacy against various microbial pathogens, confirming its broad-spectrum antimicrobial activity .
- Mechanistic Insights : Research has suggested that the nitro group may play a crucial role in the activation of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells .
Q & A
Q. What synthetic strategies are recommended for preparing N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including: (i) Imidazole core formation : Cyclization of thiourea derivatives with α-halo ketones to generate the 4,5-dihydro-1H-imidazole ring . (ii) Sulfonation : Reaction of the imidazole intermediate with sulfonyl chlorides to introduce the sulfonyl group at the 1-position . (iii) Functionalization : Coupling the sulfonated imidazole with a nitrobenzylthiol group via nucleophilic substitution, followed by acetylation of the aniline moiety .
- Key Reference: Controlled copolymerization techniques (e.g., using APS initiators) ensure regioselectivity .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm substituent positions (e.g., sulfonyl, nitro, and acetamide groups) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous imidazole derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., compare with NIST data for related acetamide-sulfonates ).
Q. What solvents are suitable for solubility and stability studies?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s sulfonyl and nitro groups, which enhance polarity .
- Aqueous solubility can be tested using buffered solutions (pH 2–12) to assess hydrolytic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, stoichiometry, catalyst loading) .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions, as shown for diazomethane syntheses .
- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
Q. How to resolve contradictions in spectroscopic or analytical data?
- Methodological Answer :
- Cross-Validation : Combine NMR, HPLC, and X-ray data to confirm purity and structure .
- Isotopic Labeling : Introduce or labels to clarify ambiguous NMR signals .
- Thermogravimetric Analysis (TGA) : Identify decomposition patterns that may explain anomalous mass spectra .
Q. What computational methods predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sulfonyl group reactivity .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes with imidazole-binding sites) using software like AutoDock .
Q. How to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace nitro with methoxy or halogens) and test biological activity .
- Pharmacophore Mapping : Use X-ray data to identify critical hydrogen-bonding motifs .
- Enzymatic Assays : Measure inhibition constants () against target proteins (e.g., kinases or oxidoreductases) .
Q. How to assess stability under varying storage and experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks .
- HPLC Purity Tracking : Monitor degradation products (e.g., sulfonic acid derivatives) using C18 columns and UV detection .
- pH-Dependent Degradation : Use kinetic modeling to predict shelf-life in buffered solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
